molecular formula C18H16N4O3 B2883379 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1903224-43-0

3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2883379
CAS No.: 1903224-43-0
M. Wt: 336.351
InChI Key: QUWQUDBFHNMRTL-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the quinazolinone intermediate.

    Attachment of the Pyridin-3-yloxy Group: This step often involves etherification reactions, where the pyridin-3-ol reacts with the azetidine-containing intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding hydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise in various assays for its potential anti-cancer and anti-inflammatory activities. It can inhibit specific enzymes and pathways involved in disease progression, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies have indicated that it may interfere with cellular processes critical to the survival and proliferation of cancer cells, offering a new avenue for cancer treatment.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By blocking these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family, known for its broad range of biological activities.

    3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazoline: A similar compound lacking the carbonyl group in the quinazolinone ring, which may exhibit different reactivity and biological properties.

Uniqueness

3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is unique due to the presence of both the azetidine and pyridin-3-yloxy groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research and drug development.

Biological Activity

The compound 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS Number: 1903224-43-0) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, with a molecular weight of approximately 336.3 g/mol. The structure consists of a quinazolinone core linked to a pyridine moiety through an azetidine ring, which is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC18H16N4O3C_{18}H_{16}N_{4}O_{3}
Molecular Weight336.3 g/mol
CAS Number1903224-43-0

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study synthesized hybrid molecules combining quinazolinone and phenolic structures, demonstrating that certain derivatives outperformed traditional antioxidants like ascorbic acid in scavenging reactive oxygen species (ROS) . This suggests that this compound may possess similar or enhanced antioxidant capabilities.

Anti-inflammatory Effects

Quinazolinone compounds have been extensively studied for their anti-inflammatory activities. A comparative analysis revealed that derivatives with specific substitutions could inhibit cyclooxygenase (COX) enzymes effectively, which are pivotal in inflammatory processes . In particular, the presence of a pyridine moiety in the structure is hypothesized to enhance the compound's interaction with COX enzymes, potentially leading to increased anti-inflammatory efficacy.

Anticancer Potential

The anticancer properties of quinazolinones have been well-documented. Compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines . The unique structural features of this compound may allow it to target specific pathways involved in cancer progression, although detailed studies are required to elucidate these mechanisms.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized several quinazolinone derivatives, including those similar to our compound, and evaluated their biological activities through in vitro assays. The results indicated that modifications at the C2 position significantly influenced their inhibitory effects on COX enzymes .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of quinazolinones to COX enzymes correlates with their structural features. The presence of electron-donating groups like pyridine enhances binding interactions, leading to improved inhibitory activity .

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-17(21-9-14(10-21)25-13-4-3-7-19-8-13)11-22-12-20-16-6-2-1-5-15(16)18(22)24/h1-8,12,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQUDBFHNMRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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